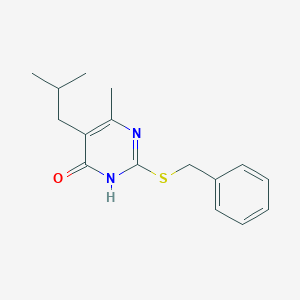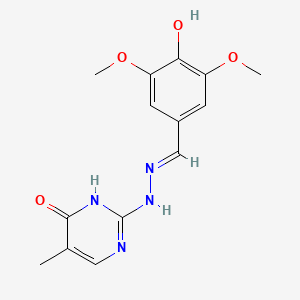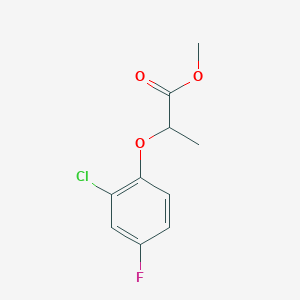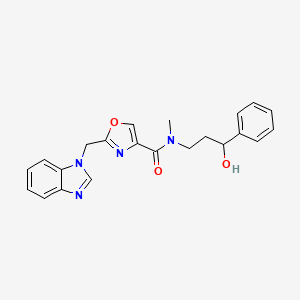
2-(benzylthio)-5-isobutyl-6-methyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-5-isobutyl-6-methyl-4-pyrimidinol, commonly known as PNU-109112, is a pyrimidinol compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a topic of great interest in the scientific community.
Scientific Research Applications
PNU-109112 has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. PNU-109112 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and viral infections.
Mechanism of Action
The mechanism of action of PNU-109112 involves the inhibition of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is the first step in the synthesis of pyrimidine nucleotides. PNU-109112 binds to the active site of DHODH and inhibits its activity, leading to a decrease in the production of pyrimidine nucleotides.
Biochemical and Physiological Effects:
PNU-109112 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PNU-109112 has also been found to have immunomodulatory effects, which makes it a potential therapeutic agent for autoimmune diseases. Additionally, PNU-109112 has been shown to have antiviral activity against various viruses, including hepatitis C virus and dengue virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of PNU-109112 is its potent inhibitory activity against DHODH, which makes it a potential therapeutic agent for various diseases. Additionally, the synthesis method for PNU-109112 is relatively simple and has been reported in various scientific research studies. However, there are also some limitations associated with the use of PNU-109112 in lab experiments. For example, PNU-109112 has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of PNU-109112. One potential direction is the development of PNU-109112 analogs with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of PNU-109112 with other therapeutic agents. Additionally, the potential therapeutic applications of PNU-109112 in various diseases, including cancer and autoimmune diseases, should be further explored. Overall, the study of PNU-109112 has the potential to lead to the development of new and effective therapeutic agents for various diseases.
Synthesis Methods
The synthesis of PNU-109112 involves the reaction of 2-chloro-5-isobutyl-6-methylpyrimidine with sodium benzylthiolate in the presence of a base, followed by the addition of an acid to obtain the final product. This method has been reported in various scientific research studies and has been found to be effective in producing high yields of PNU-109112.
properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-5-(2-methylpropyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)9-14-12(3)17-16(18-15(14)19)20-10-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXHGSMZJGZYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(1H-benzimidazol-1-ylacetyl)-2-pyrrolidinyl]-N-ethyl-2-thiophenecarboxamide](/img/structure/B6040161.png)
![1-(1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6040162.png)
![2-[(2-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6040164.png)
![4-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl]-1-(4-methylbenzyl)pyrrolidin-2-one](/img/structure/B6040171.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6040176.png)

![ethyl 1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6040194.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6040208.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B6040214.png)
![4-chloro-2-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B6040216.png)
![methyl 3-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6040217.png)

![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6040231.png)
